molecular formula C23H24FNO4 B11381707 N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11381707
M. Wt: 397.4 g/mol
InChI Key: NBBKCEUJHOSWBR-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the chromen-2-one core, followed by the introduction of the fluorophenyl and methoxy groups through various substitution reactions. The final step usually involves the formation of the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar chromen-2-one cores, such as coumarin and its derivatives.

    Fluorophenyl Compounds: Other compounds containing the fluorophenyl group, which may exhibit similar chemical properties.

Uniqueness

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24FNO4

Molecular Weight

397.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C23H24FNO4/c1-14-18-8-10-20(28-3)15(2)22(18)29-23(27)19(14)9-11-21(26)25-13-12-16-4-6-17(24)7-5-16/h4-8,10H,9,11-13H2,1-3H3,(H,25,26)

InChI Key

NBBKCEUJHOSWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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